cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
説明
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a cyclopropyl carbonyl group and a methyl-linked 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in therapeutic contexts . Cyclopropane introduces conformational rigidity, which may optimize pharmacophore alignment.
特性
IUPAC Name |
cyclopropyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAWCQQLFJYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available precursors, such as cyclopropyl ketones, 4-fluorophenyl hydrazine, and piperazine derivatives.
Formation of the Tetrazole Ring: : The reaction of 4-fluorophenyl hydrazine with an appropriate diazonium salt produces 1-(4-fluorophenyl)-1H-tetrazole through cyclization.
Coupling Reaction: : The formed tetrazole derivative is then coupled with a piperazine derivative under controlled conditions, typically using an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Cyclopropylation: : The final step involves introducing the cyclopropyl group via cyclopropyl ketone addition, forming the desired compound.
Industrial Production Methods
Industrial production of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone employs large-scale chemical reactors to ensure efficient mixing and precise control over reaction conditions. Optimized solvent systems, temperature control, and purification techniques such as crystallization or chromatography ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl alcohols or ketones.
Reduction: : Reduction reactions may target the ketone or tetrazole ring, often resulting in amine derivatives.
Substitution: : The fluorophenyl group can undergo substitution reactions, especially nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate) for mild oxidation, KMnO4 for vigorous oxidation.
Reduction Reagents: : LiAlH4 or NaBH4 for reducing ketones and nitro groups.
Substitution Conditions: : Typically involves strong nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Cyclopropyl Alcohols/Ketones: : Formed through oxidation reactions.
Amine Derivatives: : Resulting from reduction of the tetrazole ring.
Substituted Phenyl Derivatives: : Produced through nucleophilic aromatic substitution.
科学的研究の応用
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly as a candidate for treating neurological disorders and other diseases. The following areas are of particular interest:
- Antidepressant Activity : Preliminary studies indicate that compounds with similar piperazine structures can inhibit serotonin reuptake, suggesting that cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone may exhibit antidepressant effects. Further research is needed to confirm its efficacy in vivo.
- Neuropharmacological Effects : The presence of the tetrazole ring may enhance the compound's ability to interact with neurotransmitter systems, making it a candidate for studying mechanisms underlying anxiety and depression.
Antimicrobial Properties
Research into related compounds has shown that certain piperazine derivatives possess antimicrobial properties. The potential of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone to exhibit similar activity warrants investigation against various bacterial strains.
Cancer Research
The unique combination of functional groups may provide opportunities in cancer therapy. Compounds containing fluorophenyl and tetrazole moieties have been studied for their anticancer properties, suggesting that this compound could be evaluated for its ability to inhibit tumor growth or metastasis.
Case Studies and Research Findings
作用機序
Molecular Targets and Pathways
The compound's mechanism of action is primarily influenced by its structural components:
Tetrazole Ring: : Known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Fluorophenyl Group: : Enhances binding affinity and specificity to target molecules.
Piperazine Core: : Provides a scaffold for interactions with various biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analogs:
Key Differences: Absence of tetrazole and fluorophenyl groups reduces hydrogen-bonding capacity and electronic effects compared to the queried compound. Synthesis: Prepared via Boc-piperazine coupling, highlighting modularity in piperazine derivatization .
N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l, ): Substituents: Piperazine with bis(4-fluorophenyl)methyl and sulfonamide groups. Key Differences: Sulfonamide replaces tetrazole, altering solubility and bioactivity. Bis(4-fluorophenyl) enhances steric bulk compared to the single fluorophenyl-tetrazole group in the queried compound .
2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x, ): Substituents: Tetrazole-thioether and phenylsulfonyl-piperazine. Key Differences: Sulfonyl and thioether linkages contrast with the methyl-tetrazole and cyclopropyl groups in the queried compound, affecting electronic properties and metabolic pathways .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Queried Compound | C₁₇H₁₈FN₅O | 343.36 | Not reported | Cyclopropyl, 4-fluorophenyl-tetrazole |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₃H₁₅ClN₂O | 250.72 | Not reported | Cyclopropyl, 4-chlorophenyl |
| 6l () | C₂₉H₂₈F₂N₄O₄S | 582.62 | 132–230 | Bis(4-fluorophenyl), sulfonamide |
| 7a–x () | Variable | 400–550 (estimated) | Not reported | Tetrazole-thioether, phenylsulfonyl |
- Molecular Weight : The queried compound (343.36 g/mol) is lighter than sulfonamide analogs (e.g., 6l at 582.62 g/mol) due to the absence of bulky bis(fluorophenyl) and sulfonamide groups.
- Melting Points : Sulfonamide derivatives (e.g., 6l) exhibit broad melting ranges (132–230°C), suggesting variable crystallinity influenced by substituent polarity .
Pharmacological Implications
- Tetrazole vs. Sulfonamide : Tetrazole’s bioisosteric role may enhance metabolic stability compared to sulfonamides, which are prone to hydrolysis .
- Fluorophenyl vs.
- Antiproliferative Potential: Compounds with tetrazole-thioether motifs () show preliminary antiproliferative activity, suggesting the queried compound may share similar mechanisms .
生物活性
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 330.36 g/mol
- CAS Number : 1021254-06-7
The structure features a cyclopropyl group, a piperazine moiety, and a tetrazole ring, which are known to contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The piperazine ring is often associated with central nervous system activity, while the tetrazole moiety can enhance binding affinity to target proteins.
1. Antitumor Activity
Research has indicated that derivatives of compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole-containing compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | 15 | A431 (human epidermoid carcinoma) |
| Reference Compound | 10 | Doxorubicin |
2. Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it was found to reduce seizure activity significantly, suggesting potential for treating epilepsy. The structure–activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance anticonvulsant efficacy .
3. Neuropharmacological Effects
In vitro studies have demonstrated that cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to anxiolytic effects observed in behavioral assays .
Study 1: Antitumor Efficacy
In a study examining the antitumor effects of various piperazine derivatives, cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone was tested against several cancer cell lines. It exhibited an IC value of 15 µM against A431 cells, demonstrating potent anticancer activity compared to standard treatments like doxorubicin .
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment indicated that the compound significantly increased serotonin levels in rat models, suggesting potential antidepressant properties. Behavioral tests showed reduced anxiety-like behavior in treated animals compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
